molecular formula C10H11NO2 B8048141 (E)-(4-Nitrobut-1-en-1-yl)benzene

(E)-(4-Nitrobut-1-en-1-yl)benzene

Cat. No.: B8048141
M. Wt: 177.20 g/mol
InChI Key: LAWOSLZMYOCMOE-XBXARRHUSA-N
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Description

“(E)-(4-Nitrobut-1-en-1-yl)benzene” (C₁₀H₁₁NO₂) is a nitroalkene derivative characterized by a benzene ring attached to a nitro-substituted butenyl chain in the E-configuration. Its synthesis typically involves the Henry reaction, as described in , where ammonia borane is used as a reducing agent, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradients) to yield a yellow liquid with 63% efficiency .

Key spectral data include:

  • IR: Peaks at 3030 cm⁻¹ (C-H aromatic), 1599 cm⁻¹ (C=C), and 1545 cm⁻¹ (NO₂ asymmetric stretch) .
  • ¹H NMR: δ 7.35–7.26 (aromatic protons), 6.55 (d, J = 16.0 Hz, vinyl proton), and 4.53 (t, J = 6.8 Hz, CH₂ adjacent to nitro) .
  • ¹³C NMR: δ 136.5 (quaternary aromatic carbon), 74.99 (CH₂-NO₂), and 30.8 (CH₂ adjacent to vinyl) . Discrepancies in ¹³C NMR shifts (e.g., δ 141.15 vs. 136.5 for aromatic carbons) may arise from experimental conditions or solvent effects .
  • HRESIMS: Observed m/z 200.0689 ([C₁₀H₁₁NO₂ + Na]⁺), confirming the molecular formula .

Properties

IUPAC Name

[(E)-4-nitrobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWOSLZMYOCMOE-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-(4-Nitrobut-1-en-1-yl)benzene, a nitro-substituted vinyl compound, has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C9_{9}H9_{9}NO2_{2}
  • Molecular Weight : 165.17 g/mol

The compound features a nitro group (-NO2_{2}) attached to a vinyl group, which is known to influence its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of nitrovinyl compounds, including this compound, against various cancer cell lines. The following table summarizes key findings regarding its biological activity:

Cell Line IC50_{50} (µM) Viability (%) at 10 µM Mechanism of Action
Ramos (BL)0.174.4Apoptosis induction, potential topoisomerase inhibition
HL60 (Leukemia)1.39.1DNA alkylation, histone deacetylase inhibition
MUTU-I (BL)>90% inhibition2–26Tubulin polymerization inhibition

These results indicate that this compound exhibits significant cytotoxicity against Burkitt lymphoma and leukemia cell lines at micromolar concentrations, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and subsequent cell death.
  • Selective Toxicity : Studies indicate that nitro-substituted compounds exhibit selective toxicity towards malignant cells while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting their therapeutic potential with reduced side effects .
  • Target Interactions : While the specific biological macromolecular targets remain unidentified, mechanisms such as topoisomerase inhibition and DNA alkylation are suggested based on structural similarities with other nitro-containing compounds .

Case Studies and Experimental Evidence

In a series of experiments evaluating the cytotoxic effects of related nitrovinyl compounds, it was found that this compound analogs demonstrated varying degrees of antiproliferative activity across different cancer cell lines. For instance:

  • In vitro studies using the Ramos BL cell line revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM.
  • Further investigations into the mechanism revealed that these compounds could inhibit key cellular pathways involved in proliferation and survival, such as histone deacetylation and tubulin polymerization .

Comparison with Similar Compounds

Table 1: Key Properties of (E)-(4-Nitrobut-1-en-1-yl)benzene and Analogs

Compound Molecular Formula Molecular Weight Key Functional Group Notable Spectral Features (¹H NMR δ) Reactivity Insights
This compound C₁₀H₁₁NO₂ 177.20 Nitro (-NO₂) 6.55 (d, J = 16.0 Hz, vinyl) Electron-deficient alkene; participates in conjugate additions
(E)-(4-Bromobut-2-en-1-yl)benzene C₁₀H₁₁Br 211.10 Bromine (-Br) N/A Electrophilic halogen; potential for cross-coupling
4-Nitrostyrene C₈H₇NO₂ 149.15 Nitro (-NO₂) 6.65 (d, J = 16.0 Hz, vinyl) Similar reactivity to nitroalkenes but shorter chain

Substituent Impact :

  • Nitro Group : Strong electron-withdrawing effect enhances electrophilicity of the alkene, facilitating nucleophilic additions (e.g., Michael acceptors) .
  • Bromine : Introduces steric bulk and electrophilicity, enabling Suzuki-Miyaura couplings .

Reactivity and Physical Properties

  • Synthetic Utility : this compound’s extended conjugated system compared to 4-nitrostyrene may improve regioselectivity in cycloadditions .
  • Thermal Stability : Nitro groups generally reduce thermal stability compared to halogenated analogs, though empirical data for this compound are lacking .

Research Findings and Data Analysis

  • Synthesis Efficiency : Yields for this compound (63%) are moderate compared to brominated analogs, where yields often exceed 70% due to milder conditions .
  • Spectral Trends : The vinyl proton coupling constant (J = 16.0 Hz) confirms the E-configuration, consistent across nitroalkenes .

Q & A

Q. What are the optimized synthetic routes for (E)-(4-Nitrobut-1-en-1-yl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via ammonia borane-mediated reduction or Henry reaction extensions. Key conditions include:

MethodSolvent SystemEquivalentsYieldReference
Ammonia borane reductionHexane/EtOAc (95:5)1.5 eq NH₃BH₃63%
Henry reaction variantEthyl acetate-hexane (3:97-6:94)N/ANot specified

Q. Methodological Insight :

  • Solvent polarity affects purification efficiency. Hexane/EtOAc mixtures (95:5) minimize polar byproducts, improving column chromatography separation .
  • Stoichiometry : Excess ammonia borane (1.5 eq) enhances nitro group reduction efficiency, critical for forming the α,β-unsaturated system .

Q. How can spectroscopic techniques confirm the structure of this compound?

Key spectroscopic markers include:

TechniqueDiagnostic SignalsReference
¹H NMR δ 6.55 (d, J = 16.0 Hz, trans-olefinic H), 4.53 (t, J = 6.8 Hz, CH₂ adjacent to nitro)
¹³C NMR δ 136.5 (olefinic C), 134.1 (nitro-bearing C)
IR ν 1545 cm⁻¹ (NO₂ asymmetric stretch)
HRESIMS m/z 200.0689 ([C₁₀H₁₁NO₂ + Na]⁺, Δ = 0.0002)

Q. Methodological Insight :

  • The trans-configuration (E) is confirmed by the coupling constant (J = 16.0 Hz) between olefinic protons .
  • Nitro group presence is validated by IR absorption and deshielded ¹³C signals .

Q. What safety protocols are critical when handling this compound?

Based on structurally related nitro compounds:

  • Hazards : Acute toxicity (H302), skin irritation (H315), respiratory irritation (H335) .
  • Mitigation :
    • Use nitrile gloves and P95 respirators to avoid dermal/airway exposure .
    • Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Questions

Q. How does the nitro group influence the compound’s reactivity in cycloaddition or Michael addition reactions?

The nitro group acts as a strong electron-withdrawing group, activating the α,β-unsaturated system for:

  • Diels-Alder Reactions : Enhanced dienophilicity due to nitro’s electron-deficient nature .
  • Michael Additions : Nitro stabilizes the transition state, facilitating nucleophilic attack at the β-carbon .

Q. Methodological Insight :

  • Monitor reaction progress via TLC (e.g., Rf = 0.70 in 20% EtOAc-hexane) .
  • Computational modeling (e.g., DFT) can predict regioselectivity in adduct formation .

Q. What computational approaches elucidate the electronic properties of this compound?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to assess charge transfer interactions. The nitro group lowers LUMO energy, increasing electrophilicity .
  • Electrostatic Potential Maps : Visualize electron-deficient regions near the nitro group, guiding reactivity predictions .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Cross-Validation : Compare experimental ¹H/¹³C NMR with simulated spectra (e.g., using Gaussian or ORCA) .
  • Crystallography : If single crystals are obtained, refine via SHELXL to resolve ambiguities in bond lengths/angles .

Q. What strategies improve purity when isolating this compound?

  • Chromatography : Use gradient elution (hexane → EtOAc) to separate nitro byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) for high-purity crystals .

Q. How does the nitro group affect the compound’s stability under varying pH or temperature?

  • Acidic Conditions : Nitro groups may protonate, increasing solubility but risking decomposition.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (Td > 150°C inferred from analogues) .

Q. Table 1: Synthetic Condition Comparison

ParameterAmmonia Borane Method Henry Reaction
Key ReagentNH₃BH₃Nitroalkene precursor
SolventHexane/EtOAcEthyl acetate-hexane
Yield63%Not reported

Q. Table 2: Spectroscopic Benchmarks

TechniqueCritical Data PointsFunctional Group Confirmation
¹H NMRδ 6.55 (d, J=16.0 Hz)Trans-olefin configuration
IRν 1545 cm⁻¹Nitro group presence

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-(4-Nitrobut-1-en-1-yl)benzene
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(E)-(4-Nitrobut-1-en-1-yl)benzene

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